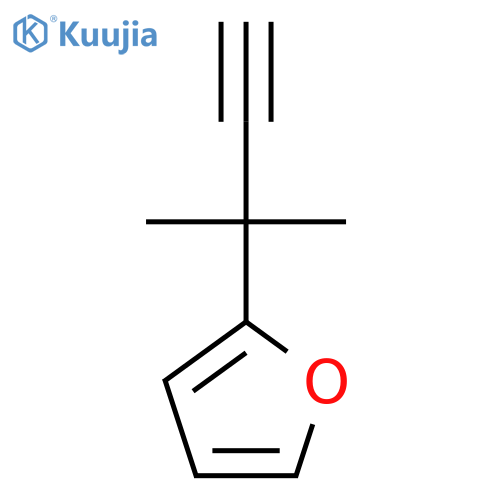Cas no 2229344-74-3 (2-(2-methylbut-3-yn-2-yl)furan)

2229344-74-3 structure
商品名:2-(2-methylbut-3-yn-2-yl)furan
2-(2-methylbut-3-yn-2-yl)furan 化学的及び物理的性質
名前と識別子
-
- 2-(2-methylbut-3-yn-2-yl)furan
- 2229344-74-3
- EN300-1832655
-
- インチ: 1S/C9H10O/c1-4-9(2,3)8-6-5-7-10-8/h1,5-7H,2-3H3
- InChIKey: APUBROFTWFUXDF-UHFFFAOYSA-N
- ほほえんだ: O1C=CC=C1C(C#C)(C)C
計算された属性
- せいみつぶんしりょう: 134.073164938g/mol
- どういたいしつりょう: 134.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 13.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-(2-methylbut-3-yn-2-yl)furan 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1832655-1.0g |
2-(2-methylbut-3-yn-2-yl)furan |
2229344-74-3 | 1g |
$1729.0 | 2023-06-01 | ||
| Enamine | EN300-1832655-10.0g |
2-(2-methylbut-3-yn-2-yl)furan |
2229344-74-3 | 10g |
$7435.0 | 2023-06-01 | ||
| Enamine | EN300-1832655-0.05g |
2-(2-methylbut-3-yn-2-yl)furan |
2229344-74-3 | 0.05g |
$1452.0 | 2023-09-19 | ||
| Enamine | EN300-1832655-1g |
2-(2-methylbut-3-yn-2-yl)furan |
2229344-74-3 | 1g |
$1729.0 | 2023-09-19 | ||
| Enamine | EN300-1832655-0.1g |
2-(2-methylbut-3-yn-2-yl)furan |
2229344-74-3 | 0.1g |
$1521.0 | 2023-09-19 | ||
| Enamine | EN300-1832655-0.25g |
2-(2-methylbut-3-yn-2-yl)furan |
2229344-74-3 | 0.25g |
$1591.0 | 2023-09-19 | ||
| Enamine | EN300-1832655-2.5g |
2-(2-methylbut-3-yn-2-yl)furan |
2229344-74-3 | 2.5g |
$3389.0 | 2023-09-19 | ||
| Enamine | EN300-1832655-5.0g |
2-(2-methylbut-3-yn-2-yl)furan |
2229344-74-3 | 5g |
$5014.0 | 2023-06-01 | ||
| Enamine | EN300-1832655-0.5g |
2-(2-methylbut-3-yn-2-yl)furan |
2229344-74-3 | 0.5g |
$1660.0 | 2023-09-19 | ||
| Enamine | EN300-1832655-10g |
2-(2-methylbut-3-yn-2-yl)furan |
2229344-74-3 | 10g |
$7435.0 | 2023-09-19 |
2-(2-methylbut-3-yn-2-yl)furan 関連文献
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
2229344-74-3 (2-(2-methylbut-3-yn-2-yl)furan) 関連製品
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
